![molecular formula C8H9N B102275 3-Vinylaniline CAS No. 15411-43-5](/img/structure/B102275.png)
3-Vinylaniline
Overview
Description
Synthesis Analysis
3-Vinylaniline is produced by the selective hydrogenation reaction of 3-nitrostyrene (3-NS) . A novel magnetically recyclable catalyst of Sm2Co17/Cu has been reported to chemoselectively reduce 3-nitrostyrene into 3-vinylaniline by activating ammonia borane (AB) to yield hydrogen .Molecular Structure Analysis
The molecular structure of 3-Vinylaniline consists of a benzene ring with an amino group (NH2) and a vinyl group (C2H3) attached to it . The presence of these functional groups contributes to its chemical reactivity and physical properties.Chemical Reactions Analysis
The primary chemical reaction involving 3-Vinylaniline is its production from 3-nitrostyrene through a selective hydrogenation reaction . This reaction is facilitated by a magnetically recyclable catalyst of Sm2Co17/Cu .Physical And Chemical Properties Analysis
3-Vinylaniline has a boiling point of 212.46°C and a density of 1.051 g/mL at 25 °C . Its refractive index is 1.611 at 20°C . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Catalysis
3-Vinylaniline: is used as a substrate in catalytic reactions. For instance, it can be chemoselectively reduced from 3-nitrostyrene using a magnetically recyclable Sm2Co17/Cu catalyst . This process is significant due to the importance of aromatic amines in various chemical industries .
Photocatalysis
In the field of photocatalysis, 3-Vinylaniline is produced via the selective hydrogenation of 3-nitrostyrene. Research has shown that treated TiO2 can effectively catalyze this reaction without the use of reducing gas, highlighting its potential for sustainable chemical synthesis .
Safety and Hazards
3-Vinylaniline may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . In case of contact, it is recommended to rinse cautiously with water and seek medical advice .
Mechanism of Action
Target of Action
3-Vinylaniline, also known as 3-Aminostyrene , is primarily used in the field of catalysis. Its primary targets are metal atoms, particularly platinum (Pt) atoms, that are anchored onto hollow nanocarbon (h-NC) edges . These Pt atoms play a crucial role in selective hydrogenation reactions .
Mode of Action
The interaction between 3-Vinylaniline and its targets involves the formation of a Pt1-C bond, which significantly modifies the catalytic behavior of the anchored Pt atoms .
Biochemical Pathways
The primary biochemical pathway affected by 3-Vinylaniline is the hydrogenation of 3-nitrostyrene . The strong Pt-C bonding enhances the activation of reactants, leading to the efficient hydrogenation of 3-nitrostyrene to 3-vinylaniline .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (119.16 g/mol ) would play a role in its pharmacokinetic profile .
Result of Action
The result of 3-Vinylaniline’s action is the efficient and selective hydrogenation of 3-nitrostyrene to 3-vinylaniline . The single-atom catalysts (SACs) demonstrated excellent activity for this reaction, with a turnover number greater than 31,000/h, which is 20 times higher than that of the best catalyst for such selective hydrogenation reactions reported in the literature .
Action Environment
The action of 3-Vinylaniline can be influenced by various environmental factors. For instance, the storage temperature (2-8°C ) can affect the stability of the compound. Furthermore, the physicochemical properties of the supports in the catalyst play a crucial role in modifying the catalytic behaviors of supported metal species .
properties
IUPAC Name |
3-ethenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7-4-3-5-8(9)6-7/h2-6H,1,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSSSYDVRQSDSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-23-1 | |
Record name | Benzenamine, 3-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25036-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40401335 | |
Record name | 3-Vinylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15411-43-5 | |
Record name | 3-Vinylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.